Thieno[3,2-e][2,1,3]benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-e][2,1,3]benzoselenadiazole is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which incorporates both selenium and nitrogen atoms within a fused ring system. The presence of selenium imparts distinct electronic properties, making it a valuable component in various optoelectronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-e][2,1,3]benzoselenadiazole typically involves multi-step procedures. One common method includes the palladium-catalyzed regioselective C–H bond arylation of 2,1,3-benzoselenadiazole . This process involves the use of aryl halides and palladium catalysts to form the desired arylated product. Another approach involves the bromination of benzofurazan followed by palladium-catalyzed Suzuki, Stille, or Hiyama cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-e][2,1,3]benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to its corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of arylated derivatives.
Scientific Research Applications
Thieno[3,2-e][2,1,3]benzoselenadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which Thieno[3,2-e][2,1,3]benzoselenadiazole exerts its effects is primarily related to its electronic structure. The selenium atom within the fused ring system plays a crucial role in modulating the compound’s electronic properties. This modulation facilitates efficient charge transfer and light absorption, making it an excellent candidate for optoelectronic applications . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to participate in charge transfer processes is well-documented.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
2,1,3-Benzoselenadiazole: This compound shares the same core structure but lacks the thieno ring.
Uniqueness: Thieno[3,2-e][2,1,3]benzoselenadiazole is unique due to the presence of both selenium and the thieno ring, which together enhance its electronic properties and make it particularly suitable for advanced optoelectronic applications. Its ability to undergo various chemical modifications further adds to its versatility and potential for innovation in materials science.
Properties
CAS No. |
666714-77-8 |
---|---|
Molecular Formula |
C8H4N2SSe |
Molecular Weight |
239.17 g/mol |
IUPAC Name |
thieno[2,3-g][2,1,3]benzoselenadiazole |
InChI |
InChI=1S/C8H4N2SSe/c1-2-7-5(3-4-11-7)8-6(1)9-12-10-8/h1-4H |
InChI Key |
BXZVPSGTMNPQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C3=C1SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.